Digoxigenin Tyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

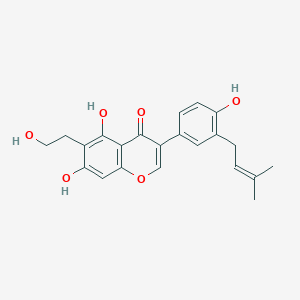

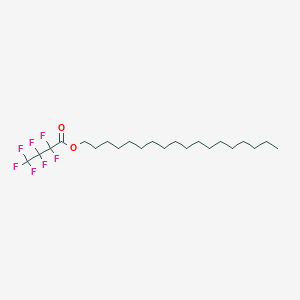

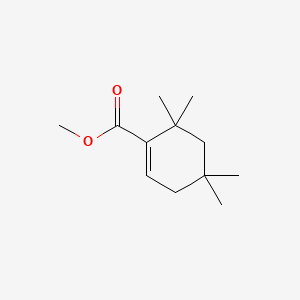

Digoxigenin Tyramide is a hapten-labeled tyramide reagent used primarily in Tyramide Signal Amplification (TSA) techniques. It is widely utilized in immunohistochemistry, immunocytochemistry, and in situ hybridization to enhance the detection sensitivity of target molecules. The compound leverages the catalytic activity of horseradish peroxidase to facilitate the localized deposition of this compound molecules, thereby amplifying the signal and enabling the visualization of low-abundance targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Digoxigenin Tyramide involves the conjugation of digoxigenin, a steroid hapten, to tyramide. The process typically includes the following steps:

Activation of Digoxigenin: Digoxigenin is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, forming an NHS ester.

Conjugation to Tyramide: The activated digoxigenin is then reacted with tyramide in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Digoxigenin Tyramide primarily undergoes the following types of reactions:

Oxidation: Catalyzed by horseradish peroxidase in the presence of hydrogen peroxide, leading to the formation of reactive intermediates.

Covalent Bond Formation: The reactive intermediates form covalent bonds with electron-rich regions of target molecules, facilitating signal amplification.

Common Reagents and Conditions

Horseradish Peroxidase (HRP): Catalyzes the oxidation of tyramide.

Hydrogen Peroxide (H₂O₂): Acts as an oxidizing agent.

Buffer Solutions: Maintain optimal pH for the reactions.

Major Products

The major product of these reactions is the covalently bound this compound on the target molecule, which can be detected using anti-digoxigenin antibodies .

Wissenschaftliche Forschungsanwendungen

Digoxigenin Tyramide has a wide range of applications in scientific research:

Chemistry: Used in the detection of specific nucleic acid sequences through in situ hybridization.

Biology: Facilitates the study of gene expression and localization in cells and tissues.

Medicine: Employed in diagnostic techniques to detect pathogens and genetic abnormalities.

Industry: Utilized in the development of biosensors and diagnostic assays

Wirkmechanismus

The mechanism of action of Digoxigenin Tyramide involves the following steps:

Hybridization: Digoxigenin-labeled probes hybridize to the target nucleic acid sequences.

Detection: Anti-digoxigenin HRP binds to the digoxigenin-labeled probes.

Signal Amplification: HRP catalyzes the oxidation of tyramide in the presence of hydrogen peroxide, forming reactive intermediates.

Covalent Bond Formation: The reactive intermediates form covalent bonds with nearby molecules, amplifying the signal.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin Tyramide: Another hapten-labeled tyramide used in TSA techniques.

Fluorescein Tyramide: Used for fluorescent signal amplification.

Rhodamine Tyramide: Employed for red fluorescent signal amplification

Uniqueness

Digoxigenin Tyramide is unique due to its high specificity and strong binding affinity for anti-digoxigenin antibodies, making it particularly useful in applications requiring high sensitivity and specificity .

Eigenschaften

Molekularformel |

C39H56N2O8 |

|---|---|

Molekulargewicht |

680.9 g/mol |

IUPAC-Name |

6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]-N-[2-(4-hydroxyphenyl)ethyl]hexanamide |

InChI |

InChI=1S/C39H56N2O8/c1-37-16-13-29(48-24-35(45)40-18-5-3-4-6-34(44)41-19-15-25-7-10-28(42)11-8-25)21-27(37)9-12-31-32(37)22-33(43)38(2)30(14-17-39(31,38)47)26-20-36(46)49-23-26/h7-8,10-11,20,27,29-33,42-43,47H,3-6,9,12-19,21-24H2,1-2H3,(H,40,45)(H,41,44)/t27-,29+,30-,31-,32+,33-,37+,38+,39+/m1/s1 |

InChI-Schlüssel |

HDWVXJDRHANLFV-AMVRZWEMSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)

![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)